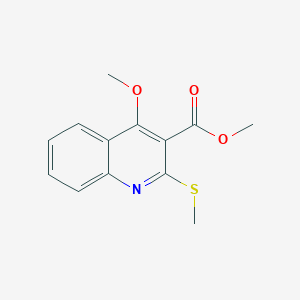

![molecular formula C23H16FN3O B6511969 1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-27-2](/img/structure/B6511969.png)

1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinolines, which are nitrogen-containing bicyclic compounds . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Aplicaciones Científicas De Investigación

1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in scientific research. For example, it has been studied for its potential use in the development of new drugs and medicines. It has also been studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and viral infections. Furthermore, it has been studied for its potential use in the development of new diagnostic tests and treatments.

Mecanismo De Acción

Mode of Action

Based on its structural similarity to quinoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Quinoline derivatives are known to interfere with various biochemical pathways, including dna synthesis, protein synthesis, and enzymatic activities

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver and excreted via the kidneys . The bioavailability of this compound would depend on these factors as well as its chemical stability and solubility.

Result of Action

Quinoline derivatives are known to have various biological activities, including antibacterial, antifungal, and anti-virulence effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of quinoline derivatives can be affected by the pH of the environment, as it can influence the ionization state of the compound . Additionally, temperature can affect the compound’s stability and its interactions with its targets.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, it is a stable compound and can be stored for extended periods of time. Furthermore, it is a non-toxic compound and can be safely handled in the laboratory. The limitations of using this compound in laboratory experiments include its limited availability and the need for specialized equipment for its synthesis.

Direcciones Futuras

1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has potential applications in the fields of drug development, clinical research, and diagnostics. In the future, more research should be conducted to further understand its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, more research should be conducted to develop new synthesis methods and to optimize existing methods for the synthesis of this compound. Furthermore, more research should be conducted to develop new drugs and medicines based on this compound. Finally, more research should be conducted to develop new diagnostic tests and treatments based on this compound.

Métodos De Síntesis

1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of the Suzuki-Miyaura reaction. In the palladium-catalyzed cross-coupling reaction, this compound can be synthesized by reacting 3-fluoro-4-methoxybenzaldehyde with 3-phenyl-6-methoxy-1H-pyrazolo[4,3-c]quinoline. In the Suzuki-Miyaura reaction, this compound can be synthesized by reacting 4-methoxybenzaldehyde with 3-fluorophenylboronic acid and 3-phenyl-1H-pyrazolo[4,3-c]quinoline. Both methods are efficient and reliable for the synthesis of this compound.

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c1-28-20-12-6-11-18-22(20)25-14-19-21(15-7-3-2-4-8-15)26-27(23(18)19)17-10-5-9-16(24)13-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGBRIYWQRNLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B6511893.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6511896.png)

![methyl 4-[(4-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511910.png)

![methyl 4-[(2-chlorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511915.png)

![methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6511920.png)

![methyl 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate](/img/structure/B6511927.png)

![2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B6511936.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B6511944.png)

![1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511951.png)

![1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511958.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511959.png)

![1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511974.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511981.png)